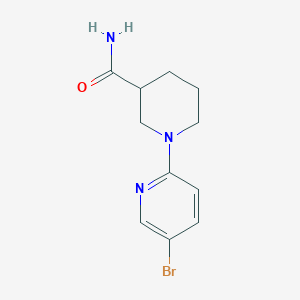

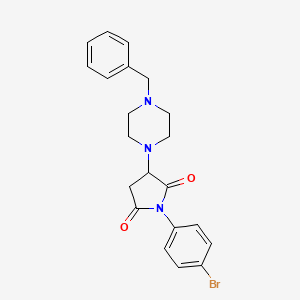

1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide is a chemical compound with the empirical formula C10H13BrN2O . It is related to 1-(5-bromopyridin-2-yl)piperidine-4-carboxamide .

Molecular Structure Analysis

The molecular structure of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for the compound is provided in some resources .Chemical Reactions Analysis

Specific chemical reactions involving 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide include its molecular weight, which is 257.13 . It is a powder at room temperature . More specific properties such as density, boiling point, and melting point are not provided in the available resources .Aplicaciones Científicas De Investigación

Functionalization via Palladium-Catalysed Aminocarbonylation

A study explored the functionalization of related compounds via palladium-catalysed aminocarbonylation, demonstrating the compound's utility in synthetic chemistry for introducing amide functionalities. The study highlighted the high reactivity and yield of amides from such processes, showcasing the compound's role in synthesizing diverse organic molecules (Takács et al., 2012).

HIV-1 Inhibition

Another significant application is in the development of HIV-1 inhibitors. Research identified a series of piperidine-4-carboxamide derivatives, including those structurally related to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide, as potent CCR5 antagonists with high efficacy against HIV-1. This highlights the compound's potential in medicinal chemistry for treating HIV-1 infections (Imamura et al., 2006).

Antimicrobial Activity

Research on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide, demonstrated potential antimicrobial activity. These compounds showed significant in vitro activity against a range of bacterial and fungal strains, underscoring the compound's relevance in developing new antimicrobial agents (Babu et al., 2015).

Inhibition of Soluble Epoxide Hydrolase

The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the compound's application in biochemical research, particularly in studying enzymatic pathways and the development of therapeutic agents for various diseases (Thalji et al., 2013).

Anti-Tumor Activity

Additionally, research on 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide demonstrated the compound's potential in possessing fungicidal and antiviral activities, including against tobacco mosaic virus, indicating its utility in developing new anti-tumor and antiviral agents (Li et al., 2015).

Safety And Hazards

Safety information for 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJQEYPKQQIPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2864552.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)

![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2864563.png)

![tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2864564.png)

![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)